molecular formula C13H14O4 B12059175 4-Acetoxyphenethyl acrylate CAS No. 926305-16-0

4-Acetoxyphenethyl acrylate

Cat. No.: B12059175
CAS No.: 926305-16-0
M. Wt: 234.25 g/mol
InChI Key: UPRJCBCFGSJZJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxyphenethyl acrylate typically involves the esterification of 4-hydroxyphenethyl acrylate with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of acrylate monomers, including this compound, can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process is efficient, minimizes side products, and allows for high throughput production.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxyphenethyl acrylate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to form 4-hydroxyphenethyl acrylate and acetic acid.

    Polymerization: Reaction with initiators to form polymers.

Common Reagents and Conditions

    Esterification: Acetic anhydride, sulfuric acid, reflux conditions.

    Hydrolysis: Water, acidic or basic conditions.

    Polymerization: Radical initiators such as benzoyl peroxide, UV light.

Major Products Formed

    Esterification: Formation of esters.

    Hydrolysis: Formation of 4-hydroxyphenethyl acrylate and acetic acid.

    Polymerization: Formation of poly(this compound).

Mechanism of Action

The mechanism of action of 4-Acetoxyphenethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of adhesives and coatings. The molecular targets and pathways involved in its action include the formation of covalent bonds between the acrylate groups and the substrates, leading to the creation of strong and durable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxyphenethyl acrylate is unique due to its acetoxy group, which enhances its reactivity and suitability for use in UV adhesives and coatings. This compound’s ability to form strong covalent bonds and cross-linked networks makes it particularly valuable in industrial applications .

Properties

CAS No.

926305-16-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(4-acetyloxyphenyl)ethyl prop-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-13(15)16-9-8-11-4-6-12(7-5-11)17-10(2)14/h3-7H,1,8-9H2,2H3

InChI Key

UPRJCBCFGSJZJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CCOC(=O)C=C

Origin of Product

United States

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